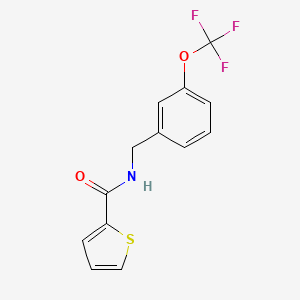
2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide is a chemical compound with the molecular formula C13H10F3NO2S. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 301.28 . The molecular structure includes a thiophene ring, a trifluoromethoxyphenyl group, and a formamide group .Mechanism of Action
The mechanism of action of 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide is not fully understood, but it is believed to interact with specific binding sites on target proteins, resulting in changes in their conformation and activity. This compound has been shown to bind to the transmembrane domain of ion channels and modulate their gating properties. It has also been found to bind to the extracellular domain of metabotropic glutamate receptors and enhance their signaling activity.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, neurotransmitter release, and synaptic plasticity. It has been shown to enhance the activity of the voltage-gated potassium channel, resulting in increased neuronal excitability. This compound has also been found to increase the release of glutamate, a major excitatory neurotransmitter in the brain, and enhance synaptic plasticity in the hippocampus, a brain region involved in learning and memory.
Advantages and Limitations for Lab Experiments
2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide has several advantages as a research tool, including its high potency and selectivity for specific target proteins. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Careful experimental design and control conditions are necessary to ensure the specificity and reproducibility of results obtained using this compound.
Future Directions
There are several future directions for research on 2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide and related compounds. One area of interest is the development of more selective and potent modulators of ion channels and other target proteins. Another area of research is the investigation of the role of this compound in synaptic plasticity and learning and memory. Additionally, this compound and related compounds may have therapeutic potential for the treatment of neurological and psychiatric disorders, such as epilepsy and schizophrenia. Further research is needed to fully understand the mechanisms of action and potential applications of this compound and related compounds in scientific research and medicine.
Synthesis Methods
2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide can be synthesized through a multistep process involving the reaction of 2-thiophene with trifluoromethoxybenzaldehyde, followed by the addition of formamide and subsequent purification steps. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
2-Thienyl-N-((3-(trifluoromethoxy)phenyl)methyl)formamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzymatic activity. It has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. This compound has also been found to act as a positive allosteric modulator of the metabotropic glutamate receptor, which is involved in synaptic transmission and plasticity.
properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)19-10-4-1-3-9(7-10)8-17-12(18)11-5-2-6-20-11/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYSYLXYZHPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


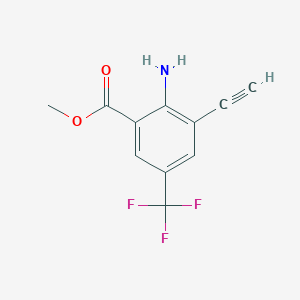
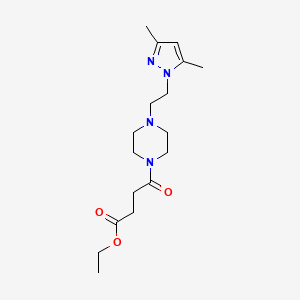
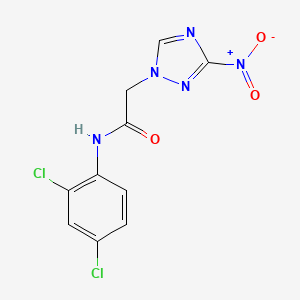
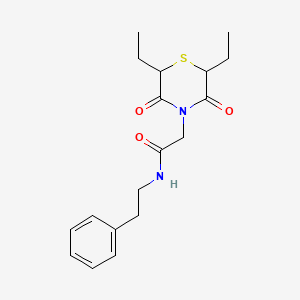
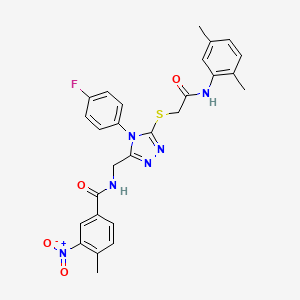
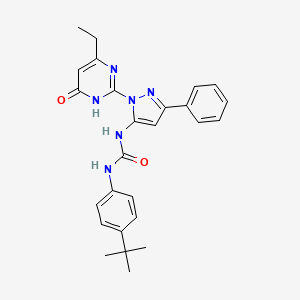
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
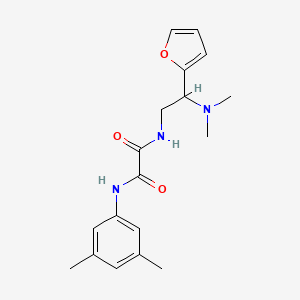

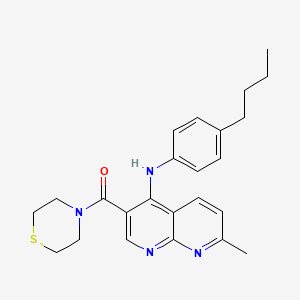
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)